Gentamicin C1a sulfate
Overview
Description
Gentamicin C1a sulfate is a sulfate salt form of Gentamicin C1a, which is an aminoglycoside antibiotic. It is derived from the bacterium Micromonospora purpurea and is part of the gentamicin complex, which includes several related compounds such as Gentamicin C1, C2, and C2a . Gentamicin C1a is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gentamicin C1a sulfate is typically produced through a fermentation process involving Micromonospora purpurea. The bacterium is cultivated in a suitable medium, and the antibiotic is extracted and purified from the culture broth . The fermentation process involves the use of specific nutrients and controlled environmental conditions to optimize the yield of Gentamicin C1a .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation followed by extraction and purification processes. The fermentation is carried out in bioreactors, and the antibiotic is isolated using techniques such as ion-exchange chromatography and crystallization . The final product is then converted to its sulfate salt form for stability and solubility .
Chemical Reactions Analysis
Types of Reactions: Gentamicin C1a undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its antibacterial properties or reduce its toxicity .
Common Reagents and Conditions: Common reagents used in the chemical reactions of Gentamicin C1a include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions . The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved .
Major Products Formed: The major products formed from the chemical reactions of Gentamicin C1a include various derivatives with altered antibacterial activity and reduced toxicity. These derivatives are often used in research to develop new antibiotics with improved therapeutic profiles .
Scientific Research Applications
Gentamicin C1a sulfate has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying aminoglycoside antibiotics and their interactions with bacterial ribosomes . In biology, it is employed in studies investigating the mechanisms of bacterial resistance and the development of new antibacterial agents .
In medicine, this compound is used to treat severe bacterial infections, including those caused by Gram-negative bacteria . It is also used in combination with other antibiotics to enhance their efficacy and reduce the risk of resistance . In industry, this compound is used in the production of veterinary medicines and as a preservative in certain pharmaceutical formulations .
Mechanism of Action
Gentamicin C1a sulfate exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis . This binding interferes with the translation process, leading to the production of faulty proteins and ultimately causing bacterial cell death . The primary molecular targets of Gentamicin C1a are the 16S ribosomal RNA and the 30S ribosomal protein S12 .
Comparison with Similar Compounds
Gentamicin C1a sulfate is part of the gentamicin complex, which includes similar compounds such as Gentamicin C1, C2, C2a, and C2b . These compounds share a common aminoglycoside structure but differ in their methylation patterns and antibacterial activity . Gentamicin C1a is unique in its specific methylation pattern, which contributes to its distinct antibacterial properties and reduced toxicity compared to other gentamicin components .
List of Similar Compounds:- Gentamicin C1
- Gentamicin C2
- Gentamicin C2a
- Gentamicin C2b
- Sisomicin
- Garamine
- Gentamicin B1
- 2-Deoxystreptamine
This compound stands out due to its specific methylation pattern and its effectiveness against a broad range of bacterial infections, making it a valuable compound in both clinical and research settings.
Properties
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39N5O7.H2O4S/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17;1-5(2,3)4/h8-18,24-27H,3-7,20-23H2,1-2H3;(H2,1,2,3,4)/t8-,9+,10-,11+,12-,13+,14+,15-,16+,17+,18+,19-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCAOLPMSASREN-UCMBPTNBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O.OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N)N)O.OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H41N5O11S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40191148 | |
Record name | Gentamicin C1a sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40191148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37713-04-5 | |
Record name | Gentamicin C1a sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037713045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gentamicin C1a sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40191148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GENTAMICIN C1A SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7K05PO157 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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